2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1258504-40-3
VCID: VC3010756
InChI: InChI=1S/C9H10ClN3.ClH/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7;/h3-5H,1-2,11H2,(H,12,13);1H
SMILES: C1=C(C=NC2=C1C(=CN2)CCN)Cl.Cl
Molecular Formula: C9H11Cl2N3
Molecular Weight: 232.11 g/mol

2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride

CAS No.: 1258504-40-3

Cat. No.: VC3010756

Molecular Formula: C9H11Cl2N3

Molecular Weight: 232.11 g/mol

* For research use only. Not for human or veterinary use.

2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride - 1258504-40-3

Specification

CAS No. 1258504-40-3
Molecular Formula C9H11Cl2N3
Molecular Weight 232.11 g/mol
IUPAC Name 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C9H10ClN3.ClH/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7;/h3-5H,1-2,11H2,(H,12,13);1H
Standard InChI Key VEQFVNJZXCTOAN-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C1C(=CN2)CCN)Cl.Cl
Canonical SMILES C1=C(C=NC2=C1C(=CN2)CCN)Cl.Cl

Introduction

Chemical Identity and Structure

Basic Information and Nomenclature

2-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride is identified by its CAS number 1258504-40-3, which serves as its unique identifier in chemical databases and literature . The compound's IUPAC name provides a systematic way to understand its chemical structure: 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine; hydrochloride. This name indicates that the compound consists of a pyrrolo[2,3-b]pyridine core with a chlorine atom at position 5, an ethanamine group at position 3, and exists as a hydrochloride salt. Various synonyms have been used to refer to this compound in scientific literature and commercial catalogs, including 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride, which reflects slight variations in naming conventions .

Structural Identifiers and Representations

The molecular structure of 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride can be represented through various chemical identifiers, which enable researchers to unambiguously identify and refer to this compound. Its molecular formula is C9H11Cl2N3, indicating it contains 9 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms (one from the chloro substituent and one from the hydrochloride salt), and 3 nitrogen atoms . The compound has a molecular weight of 232.11 g/mol, which is an important parameter for various analytical and preparative procedures .

For computational chemistry and database searching, several standardized identifiers are used. The Standard InChI (International Chemical Identifier) for this compound is InChI=1S/C9H10ClN3.ClH/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7;/h3-5H,1-2,11H2,(H,12,13);1H, which provides a unique string representation of its structure. The corresponding InChIKey, VEQFVNJZXCTOAN-UHFFFAOYSA-N, serves as a condensed, fixed-length version that is more suitable for web searches and database indexing. The SMILES notation, C1=C(C=NC2=C1C(=CN2)CCN)Cl.Cl, offers another linear representation of the molecular structure that is widely used in cheminformatics applications.

Structural Features and Chemical Properties

The compound derives its chemical behavior from its key structural features. The pyrrolopyridine core consists of a pyrrole ring fused to a pyridine ring, creating a bicyclic aromatic system. The chlorine atom at position 5 affects the electron distribution within the aromatic system, influencing the compound's reactivity patterns. The ethanamine side chain at position 3 introduces a basic functional group, which is significant for the compound's interactions with biological systems and its role in synthetic pathways. The presence of the hydrochloride salt formation stabilizes the compound and modifies its solubility profile compared to its free base form.

Physical and Chemical Properties

PropertyValueReference
Molecular Weight232.11 g/mol
Physical StateSolid (at room temperature)Inferred based on similar compounds
CAS Number1258504-40-3
MDL NumberMFCD30481382
PubChem CID66832061

Chemical Properties and Reactivity

The chemical properties of 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride are largely determined by its functional groups and structural features. The pyrrolopyridine core provides an electron-rich aromatic system that can participate in various electron transfer reactions. The primary amine group at the end of the ethanamine chain is typically reactive toward electrophiles, making it useful for various coupling reactions in organic synthesis. The chloro substituent at position 5 of the pyrrolopyridine ring introduces an electron-withdrawing effect and provides a potential site for nucleophilic aromatic substitution reactions.

Synthesis and Preparation

Purification and Characterization

After synthesis, 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride requires purification to remove any byproducts or unreacted starting materials. Common purification techniques for similar compounds include recrystallization, column chromatography, and preparative HPLC. The purified compound is characterized using various analytical techniques including NMR spectroscopy, mass spectrometry, elemental analysis, and X-ray crystallography to confirm its structure and assess its purity.

Applications and Research

Role in Chemical Research

2-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activities. The compound's structural features make it particularly useful as a building block for the creation of compounds with potential anticancer or neuroprotective properties. The pyrrolopyridine core is found in various biologically active compounds, and the functionalized side chain provides an attachment point for further elaboration into more complex structures.

Comparative Analysis with Related Compounds

Comparison with the Free Base Form

The free base form of the compound, 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, has a molecular formula of C9H10ClN3 and a lower molecular weight of 195.65 g/mol compared to the hydrochloride salt (232.11 g/mol). The free base typically has lower water solubility but higher solubility in organic solvents compared to the hydrochloride salt. The choice between using the free base or the hydrochloride salt in research applications often depends on the specific requirements of the experiment, including solubility needs, stability considerations, and the nature of the intended reactions or biological testing.

Related Pyrrolopyridine Derivatives

The pyrrolopyridine scaffold found in 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride is present in various compounds of biological and pharmaceutical interest. A related compound mentioned in the search results is 5-chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride (CAS: 900514-05-8), which has a different substitution pattern on the pyrrolopyridine core . Comparative analysis of these related compounds can provide insights into structure-activity relationships and guide the design of new derivatives with enhanced properties for specific applications.

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